Arsphenamine

Catalog No.
S519395
CAS No.
139-93-5
M.F
C12H14As2Cl2N2O2
M. Wt
439.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsphenamine

CAS Number

139-93-5

Product Name

Arsphenamine

IUPAC Name

[5-(3-azaniumyl-4-hydroxyphenyl)arsanylidenearsanyl-2-hydroxyphenyl]azanium;dichloride

Molecular Formula

C12H14As2Cl2N2O2

Molecular Weight

439.00 g/mol

InChI

InChI=1S/C12H12As2N2O2.2ClH/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;2*1H

InChI Key

VLAXZGHHBIJLAD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)N)N)O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Arsenobenzol, Arsenobenzol, Sodium, Arsphenamine, Salvarsan, Sodium Arsenobenzol

Canonical SMILES

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)[NH3+])[NH3+])O.[Cl-].[Cl-]

Description

The exact mass of the compound Arsphenamine is 437.8864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3097. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals. It belongs to the ontological category of organoarsenic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pioneering Treatment for Syphilis:

Prior to arsphenamine's discovery, syphilis was a devastating and incurable disease. German scientist Paul Ehrlich, a pioneer in chemotherapy, embarked on a systematic search for a drug that could target the causative agent of syphilis, the bacterium Treponema pallidum. After screening hundreds of arsenic-based compounds, Ehrlich identified arsphenamine (compound 606) as the most effective one []. Clinical trials conducted by Sahachiro Hata in 1910 demonstrated arsphenamine's remarkable efficacy in treating syphilis, marking a turning point in the fight against this disease [].

Launching the Era of Chemotherapy:

The success of arsphenamine as a treatment for syphilis established the foundation for the field of chemotherapy. It demonstrated the possibility of developing drugs that could specifically target and eliminate infectious agents without severely harming the host. This concept, known as selective toxicity, became a cornerstone of modern chemotherapy []. Arsphenamine's success paved the way for the development of other chemotherapeutic agents for various infectious diseases, including malaria, tuberculosis, and leprosy.

Research on Mechanism of Action and Toxicity:

Following the introduction of arsphenamine, scientific research focused on understanding its mechanism of action against Treponema pallidum. Studies revealed that arsphenamine disrupts the bacterium's metabolism and disrupts its cell wall, ultimately leading to its death []. Additionally, research addressed the drug's toxicity. While arsphenamine was a significant improvement over previous treatments, it could cause serious side effects due to its arsenic content. This research on both efficacy and toxicity informed the development of safer and more effective chemotherapeutic drugs in the future.

Arsphenamine, commonly known as Salvarsan or compound 606, is an organoarsenic compound that was the first effective treatment for syphilis and other infectious diseases. Developed by German bacteriologist Paul Ehrlich in the early 1900s, it marked a significant advancement in the field of chemotherapy. The compound was synthesized in 1907 by Alfred Bertheim and its antisyphilitic properties were identified by Sahachiro Hata in 1909 during a systematic search for antimicrobial agents. Salvarsan was introduced to the market in 1910 and was notable for being the first synthetic drug aimed at targeting specific pathogens while minimizing harm to human patients .

Arsphenamine's chemical structure is characterized by its arsenic content, which is crucial for its biological activity. The compound is generally represented as C12H14As2Cl2N2O2C_{12}H_{14}As_2Cl_2N_2O_2 and involves complex reactions upon interaction with biological systems. The mechanism of action primarily involves the disruption of cellular processes in Treponema pallidum, the causative agent of syphilis. It is believed that arsphenamine interferes with the metabolism of these bacteria, leading to their eventual death .

In solution, arsphenamine exhibits colloidal properties, which can affect its reactivity and bioavailability. The stability of its solutions is a significant factor in its administration, as exposure to air can lead to oxidation and loss of efficacy .

Arsphenamine demonstrates potent antibacterial activity specifically against Treponema pallidum. Its effectiveness stems from its ability to disrupt vital cellular functions within the bacteria. While it was revolutionary at the time of its introduction, arsphenamine also exhibited toxicity, leading to various side effects such as rashes and liver damage. These adverse reactions were often linked to improper handling during preparation and administration . Despite these drawbacks, arsphenamine paved the way for future chemotherapeutic agents and set a precedent for targeted antimicrobial therapy.

The synthesis of arsphenamine involves several steps, starting from simpler arsenic-containing compounds. Initially, it was derived from atoxyl (diaminodihydroxyarsobenzene), which itself is an arsenical compound. The synthesis process includes:

  • Formation of intermediates: Atoxyl undergoes chemical modifications to introduce amino and hydroxyl groups.
  • Purification: The product is purified through crystallization techniques to obtain a stable form suitable for medical use.
  • Stabilization: Due to its hygroscopic nature, arsphenamine must be stored under nitrogen to prevent oxidation .

Later developments led to the creation of Neosalvarsan (or neoarsphenamine), which was designed to be more soluble and less toxic than its predecessor.

Arsphenamine was primarily used for treating syphilis but also showed efficacy against other infections such as relapsing fever and African trypanosomiasis. Its introduction revolutionized the treatment landscape for these diseases, which had previously relied on toxic metals like mercury and bismuth. Although it has largely been replaced by penicillin since the 1940s due to safety and efficacy concerns, arsphenamine's historical significance as a pioneering chemotherapeutic agent remains .

Research into the interactions of arsphenamine with biological systems has revealed insights into its pharmacodynamics and pharmacokinetics. Studies have shown that its effectiveness can be influenced by factors such as dosage, route of administration, and patient-specific variables like liver function. Additionally, investigations into its interactions with other medications have highlighted potential risks when combined with certain drugs due to increased toxicity or altered therapeutic effects .

Arsphenamine belongs to a class of organoarsenic compounds that share similar structural features and biological activities. Below are some notable similar compounds:

Compound NameStructure TypePrimary UseUniqueness
NeosalvarsanOrganoarsenicTreatment of syphilisMore soluble; less toxic than arsphenamine
AtoxylOrganoarsenicHistorical treatment for syphilisPrecursor to arsphenamine
Arsenicin AOrganoarsenicAntimicrobial propertiesNaturally occurring; found in marine organisms
MelarsoprolOrganoarsenicTreatment for sleeping sicknessUsed against Trypanosoma brucei

Arsphenamine's uniqueness lies in its historical context as the first synthetic antimicrobial agent specifically designed to target pathogens without causing excessive harm to human cells . Its development marked a turning point in medical history, establishing foundational principles that guide modern chemotherapy today.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

437.88642 g/mol

Monoisotopic Mass

437.88642 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Antitreponemal Agents

Other CAS

139-93-5

Metabolism Metabolites

Arsenic is absorbed mainly by inhalation or ingestion, as to a lesser extent, dermal exposure. It is then distributed throughout the body, where it is reduced into arsenite if necessary, then methylated into monomethylarsenic (MMA) and dimethylarsenic acid (DMA) by arsenite methyltransferase. Arsenic and its metabolites are primarily excreted in the urine. Arsenic is known to induce the metal-binding protein metallothionein, which decreases the toxic effects of arsenic and other metals by binding them and making them biologically inactive, as well as acting as an antioxidant. (L20)

Wikipedia

Arsphenamine

Dates

Modify: 2024-04-14
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